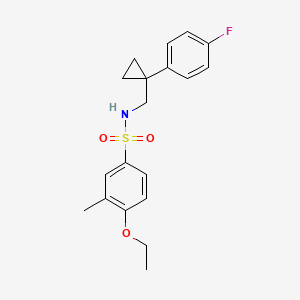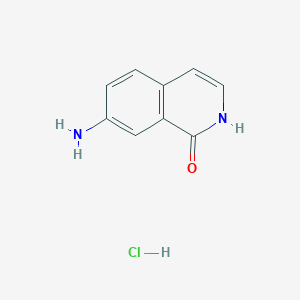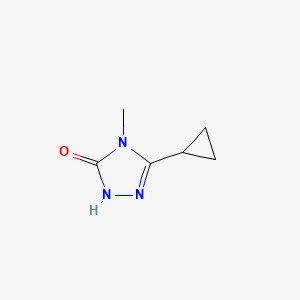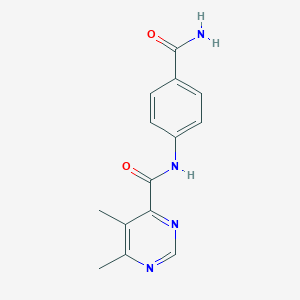![molecular formula C17H14ClN3O3 B2469514 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 874139-00-1](/img/structure/B2469514.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide have been synthesized . The synthesis of these compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the structure of 2,5-Bis (4-chlorophenyl)-1,3,4-Oxadiazole was found to exhibit C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .科学的研究の応用
Synthesis and Bioactivity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide and related derivatives have been explored for their potential in various fields of scientific research. These compounds are synthesized through a series of chemical reactions starting from basic raw materials. The focus of research has largely been on their bioactivity, including inhibitory effects on enzymes like α-glucosidase, potential anticancer properties, and interactions with proteins such as Collapsin Response Mediator Protein 1 (CRMP 1) in the context of small lung cancer. Molecular docking studies support the bioactivity findings, suggesting these compounds as promising drug leads or therapeutic agents (Iftikhar et al., 2019).
Pharmacological Evaluations
Further pharmacological evaluations of 1,3,4-oxadiazole derivatives have revealed their potential as CRMP 1 inhibitors, which could be significant in the treatment of small lung cancer. These studies emphasize the synthesis and characterization of novel compounds, highlighting their inhibitory activities and paving the way for new therapeutic approaches (Panchal et al., 2020).
Enzyme Inhibition and Biological Screening
A series of synthesized compounds demonstrated considerable activity against enzymes like acetylcholinesterase and lipoxygenase, indicating their potential in treating conditions associated with enzyme dysfunction. These findings are supported by comprehensive structural determinations and biological screenings, suggesting the therapeutic applicability of these compounds in enzyme-related disorders (Rehman et al., 2013).
Photochemical and Thermochemical Properties
Some derivatives have been studied for their photochemical and thermochemical properties, indicating their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This research opens new avenues for the application of these compounds in renewable energy technologies (Mary et al., 2020).
Insecticidal Potential
Investigations into the insecticidal efficacy of phenoxyacetamide derivatives against pests like the cotton leafworm have shown promising results, indicating the potential use of these compounds in agricultural pest management. This line of research contributes to the development of new, effective insecticides for crop protection (Rashid et al., 2021).
将来の方向性
While specific future directions for this compound were not found, research into similar compounds has focused on exploring their potential as antimicrobial and anticancer agents . Further studies could involve in-depth exploration of the compound’s biological activities and potential applications in medicine.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFZECNTNBXRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)


![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)


![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)